N,N-bis(2-methoxyethyl)-4-nitroaniline
Description
N,N-bis(2-methoxyethyl)-4-nitroaniline is a nitroaromatic compound featuring a para-nitro-substituted aniline core with two 2-methoxyethyl groups attached to the nitrogen atom. The structure combines electron-withdrawing (nitro) and electron-donating (methoxyethyl) groups, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-4-nitroaniline |
InChI |
InChI=1S/C12H18N2O4/c1-17-9-7-13(8-10-18-2)11-3-5-12(6-4-11)14(15)16/h3-6H,7-10H2,1-2H3 |
InChI Key |
MVENMRNFLOLZKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of N,N-bis(2-methoxyethyl)-4-nitroaniline and Analogs
Key Observations:
Reactivity :
- Chloroethyl derivatives (e.g., N,N-bis(2-chloroethyl)-4-nitroaniline) are highly reactive in alkylation due to the leaving-group capability of Cl, whereas methoxyethyl analogs prioritize stability and solubility .
- Electron-withdrawing nitro groups direct electrophilic substitution to meta positions and stabilize intermediates in coupling reactions .
Solubility and Polarity :
- Methoxyethyl groups enhance polarity and solubility in organic solvents compared to chloroethyl analogs, which are more lipophilic .
Toxicity :
- Nitroaniline derivatives generally exhibit moderate toxicity (e.g., oral LD₅₀ > 300 mg/kg for N-(4-methoxyphenyl)-2-nitroaniline) due to nitro group metabolic activation .
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